molecular formula C6H11ClN2 B13472610 1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride

1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride

Cat. No.: B13472610
M. Wt: 146.62 g/mol
InChI Key: VDWSLTOZCYOGTJ-UHFFFAOYSA-N
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Description

1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H8N2·HCl It is a cyclopropane derivative, characterized by the presence of a methylamino group and a carbonitrile group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride typically involves the reaction of cyclopropane derivatives with methylamine and cyanide sources. One common method includes the reaction of cyclopropane-1-carbonitrile with methylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride is unique due to the presence of both a methylamino group and a carbonitrile group on the cyclopropane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

1-(methylaminomethyl)cyclopropane-1-carbonitrile;hydrochloride

InChI

InChI=1S/C6H10N2.ClH/c1-8-5-6(4-7)2-3-6;/h8H,2-3,5H2,1H3;1H

InChI Key

VDWSLTOZCYOGTJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CC1)C#N.Cl

Origin of Product

United States

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